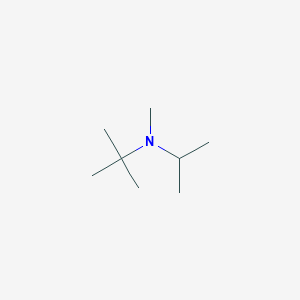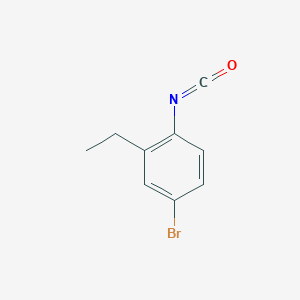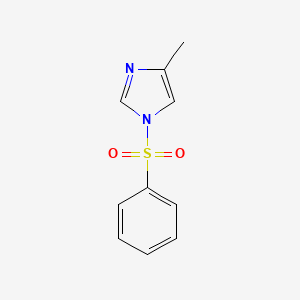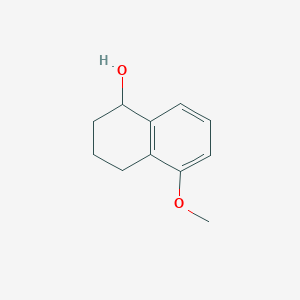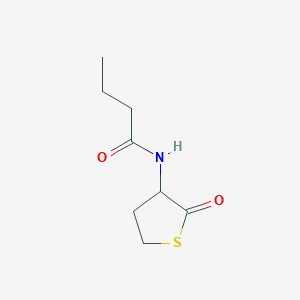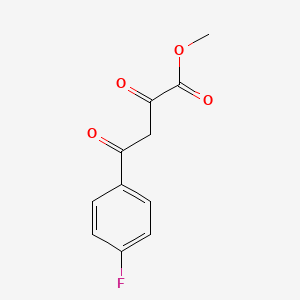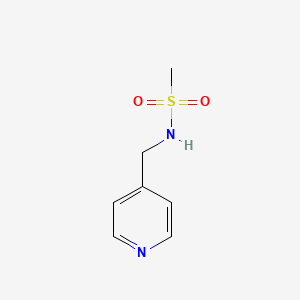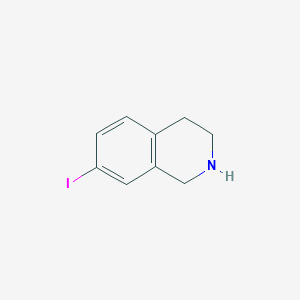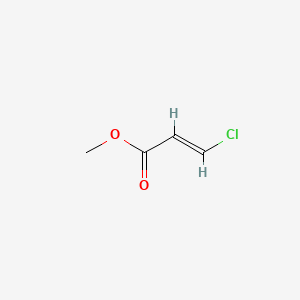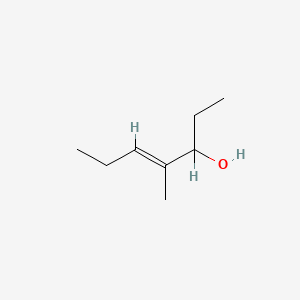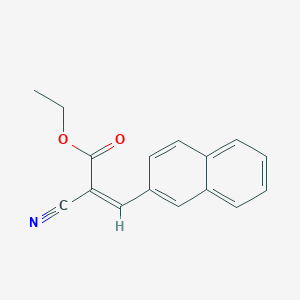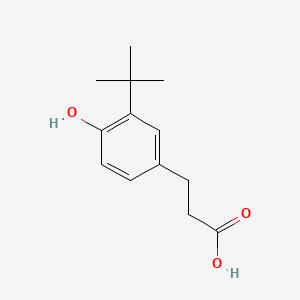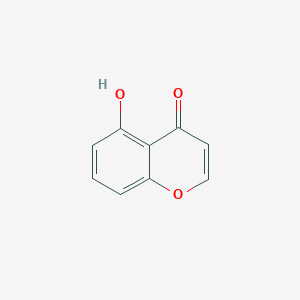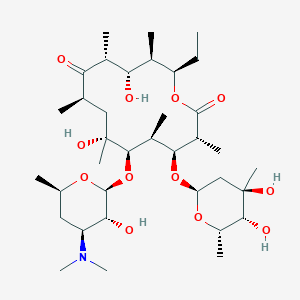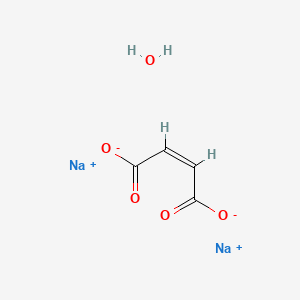
Sodium maleate hydrate
Descripción general
Descripción
Sodium maleate hydrate is a chemical compound that is widely used in scientific research. It is a salt of maleic acid and sodium hydroxide, with the chemical formula NaC4H3O4•xH2O. Sodium maleate hydrate is a white crystalline powder that is soluble in water and has a pH of around 7. It is commonly used as a buffering agent in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
1. Use in Encapsulated Salt Hydrate Core-Shell Phase Change Materials
- Summary of Application : Sodium maleate hydrate is used as a core material in the creation of encapsulated salt hydrate core-shell phase change materials (PCMs). These materials have high thermal storage density, high thermal conductivity, moderate phase change temperature, and low price .
- Methods of Application : The salt hydrate is encapsulated using microencapsulation technology. This involves coating the salt hydrate with a shell material to create a core-shell structure .
- Results or Outcomes : The use of encapsulated salt hydrate PCMs can help solve problems such as phase separation, supercooling, and corrosion of the metal container that are common with traditional salt hydrate heat storage materials .
2. Use in Thermochemical Energy Storage
- Summary of Application : Sodium maleate hydrate is used in thermochemical materials (TCMs) for thermal energy storage in buildings .
- Methods of Application : The salt hydrate undergoes reversible solid-gas thermochemical reactions for storing and releasing heat .
- Results or Outcomes : TCMs based on inorganic salt hydrates have high volumetric energy storage capacity (>500 kWh m −3) compared to sensible and latent thermal energy storage materials .
3. Use in Gas Hydrate Formation
- Summary of Application : Sodium maleate hydrate is used in the laboratory to study the formation and properties of gas hydrates .
- Methods of Application : The hydrate is formed under elevated pressures and low temperatures when sufficient amounts of gas and water are available .
- Results or Outcomes : The study provides an overview of the requirements and various models for the nucleation and growth of gas hydrates .
4. Use in Hydration Structure Quantification
- Summary of Application : Sodium maleate hydrate is used in experiments to quantify the hydration structure around sodium and potassium cations .
- Methods of Application : The hydration structure is studied using experimental X-ray diffraction (XRD) and X-ray absorption fine structure (EXAFS) measurements .
- Results or Outcomes : The study demonstrates that certain computational methods accurately reproduce key structural details of the hydration structure .
5. Use in Pharmaceutical Salts
- Summary of Application : Sodium maleate hydrate is used in the formation of salts of therapeutic agents. The physicochemical and biological properties of active pharmaceutical ingredients (APIs) are greatly affected by their salt forms .
- Methods of Application : The specific salts of APIs are often formed to achieve desirable formulation properties. Although addressing poor aqueous solubility is one of the most important reasons to employ a salt formation, pharmaceutical companies also use the formation of unique salt products to commonly address other physicochemical and biological concerns such as stability, toxicity, poor absorption, and issues related to manufacturing processes .
- Results or Outcomes : The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .
6. Use in Gas Hydrate Research
- Summary of Application : Sodium maleate hydrate is used in research on gas hydrates. This research provides an understanding of hydrate formation and the thermodynamic properties of hydrates .
- Methods of Application : The hydrates are formed under elevated pressures and low temperature conditions when sufficient amounts of gas and water are available .
- Results or Outcomes : The current understanding is sufficient for many applications in the field .
Propiedades
IUPAC Name |
disodium;(Z)-but-2-enedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPUGKXELKSHS-GRHBHMESSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424151 | |
| Record name | Sodium maleate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium maleate hydrate | |
CAS RN |
53172-74-0, 25880-69-7 | |
| Record name | 2-Butenedioic acid (Z)-, disodium salt, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium maleate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleic acid disodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 53172-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



